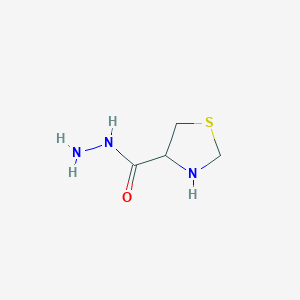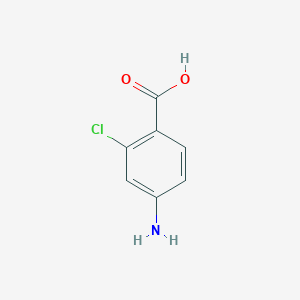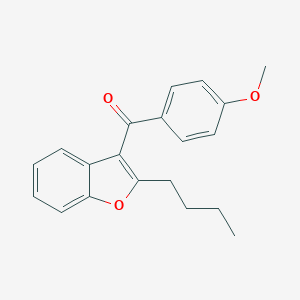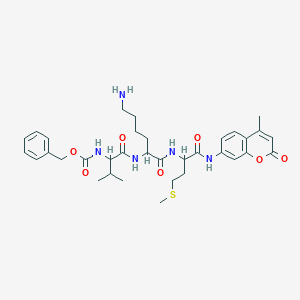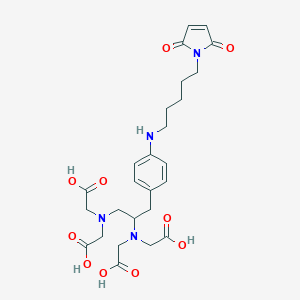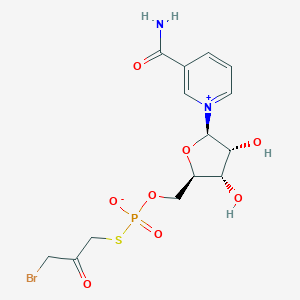
Nmns-bop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate is a chemical compound with the molecular formula C14H18BrN2O8PS and a molecular weight of 485.244081 . This compound is known for its unique structure, which includes a nicotinamide ribose moiety linked to a thiophosphate group substituted with a 3-bromo-2-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate typically involves multiple steps The starting materials include nicotinamide ribose and thiophosphate derivativesThis can be achieved through a substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The 3-bromo-2-oxopropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophosphate derivatives, while substitution reactions can produce a variety of substituted nicotinamide ribose thiophosphates .
Wissenschaftliche Forschungsanwendungen
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an affinity label, binding to NMN sites in enzymes and modifying their activity. This interaction can provide insights into enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide ribose 5’-phosphate: A related compound without the 3-bromo-2-oxopropyl substitution.
Nicotinamide ribose 5’-O-(S-(2-chloroethyl))thiophosphate: A similar compound with a different substituent on the thiophosphate group.
Uniqueness
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
150035-59-9 |
|---|---|
Molekularformel |
C14H18BrN2O8PS |
Molekulargewicht |
485.25 g/mol |
IUPAC-Name |
(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1 |
InChI-Schlüssel |
QJQJPCXQNNYCCE-HKUMRIAESA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Key on ui other cas no. |
150035-59-9 |
Synonyme |
nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate NMNS-BOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


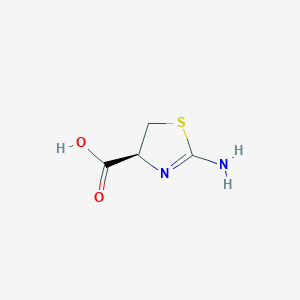
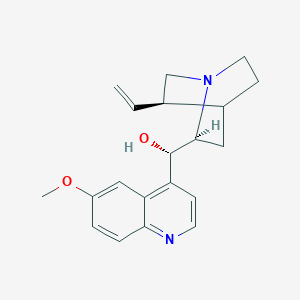
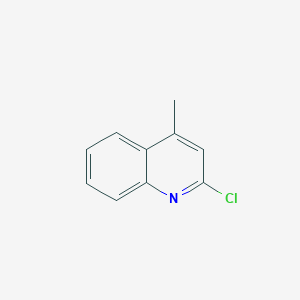
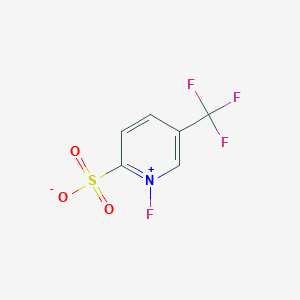

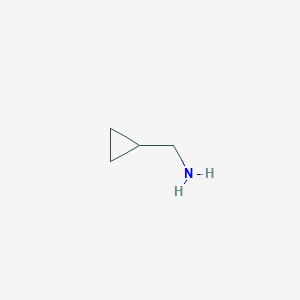
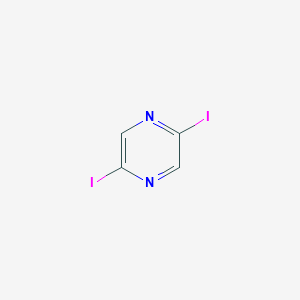
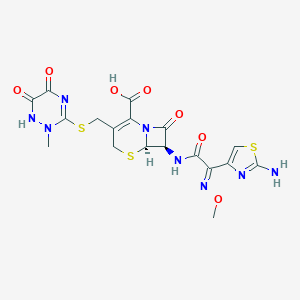
![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
